molecular formula C16H30N2O2 B10977179 1,1'-(2,5-Dimethylpiperazine-1,4-diyl)dipentan-1-one

1,1'-(2,5-Dimethylpiperazine-1,4-diyl)dipentan-1-one

Cat. No.: B10977179
M. Wt: 282.42 g/mol
InChI Key: GFVIBRONBUHOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(2,5-Dimethylpiperazine-1,4-diyl)dipentan-1-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with two methyl groups at the 2 and 5 positions, and two pentanone groups attached to the nitrogen atoms of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)dipentan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Methylation: The piperazine ring is then methylated at the 2 and 5 positions using methyl iodide in the presence of a base such as sodium hydride.

    Attachment of Pentanone Groups: The final step involves the reaction of the dimethylpiperazine with pentanone derivatives, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and methylation processes, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,5-Dimethylpiperazine-1,4-diyl)dipentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1,1’-(2,5-Dimethylpiperazine-1,4-diyl)dipentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)dipentan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can act as a scaffold that binds to active sites, while the pentanone groups may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Piperazine-1,4-diyl)dipentan-1-one: Lacks the methyl groups on the piperazine ring.

    1,1’-(2,6-Dimethylpiperazine-1,4-diyl)dipentan-1-one: Methyl groups are positioned differently on the piperazine ring.

    1,1’-(2,5-Dimethylpiperazine-1,4-diyl)dihexan-1-one: Contains hexanone groups instead of pentanone.

Uniqueness

1,1’-(2,5-Dimethylpiperazine-1,4-diyl)dipentan-1-one is unique due to the specific positioning of the methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of pentanone groups also distinguishes it from other similar compounds, potentially offering different physicochemical properties and applications.

This detailed overview provides a comprehensive understanding of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)dipentan-1-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

1-(2,5-dimethyl-4-pentanoylpiperazin-1-yl)pentan-1-one

InChI

InChI=1S/C16H30N2O2/c1-5-7-9-15(19)17-11-14(4)18(12-13(17)3)16(20)10-8-6-2/h13-14H,5-12H2,1-4H3

InChI Key

GFVIBRONBUHOKA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CC(N(CC1C)C(=O)CCCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.